molecular formula C11H21N3 B11739992 [(1-ethyl-1H-pyrazol-4-yl)methyl](pentyl)amine

[(1-ethyl-1H-pyrazol-4-yl)methyl](pentyl)amine

Cat. No.: B11739992
M. Wt: 195.30 g/mol
InChI Key: LBHWZRSBEKUOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methylamine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pentylamine under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that ensure high yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate the cyclization and alkylation reactions. Additionally, advanced techniques like microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and coordination compounds

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • 1-ethyl-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-1H-pyrazole-4-methylamine

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methylamine stands out due to its unique combination of an ethyl group and a pentylamine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]pentan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-5-6-7-12-8-11-9-13-14(4-2)10-11/h9-10,12H,3-8H2,1-2H3

InChI Key

LBHWZRSBEKUOPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CN(N=C1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.